4-(Furan-2-YL)butan-1-amine

Description

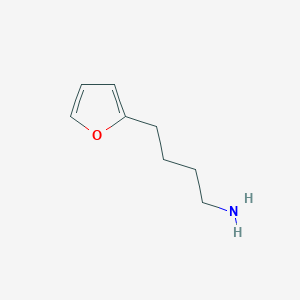

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7H,1-2,4,6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXGXMKQAWDJBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493807 | |

| Record name | 4-(Furan-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14498-69-2 | |

| Record name | 4-(Furan-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 4 Furan 2 Yl Butan 1 Amine

Precursor Compounds and Starting Materials

The synthesis of 4-(furan-2-yl)butan-1-amine fundamentally relies on the availability of suitable furan-containing precursors. The most common and direct precursor is 4-(furan-2-yl)butan-2-one . This ketone provides the necessary four-carbon chain attached to the furan (B31954) ring at the correct position, with a carbonyl group that is ideal for conversion to an amine.

The synthesis of 4-(furan-2-yl)butan-2-one is itself an important preliminary step. A prevalent method is the aldol (B89426) condensation of furfural (B47365) with acetone (B3395972). This reaction is typically base-catalyzed and initially forms the α,β-unsaturated ketone, 4-(2-furyl)-3-buten-2-one. Subsequent selective hydrogenation of the carbon-carbon double bond, while preserving the ketone and furan ring, yields the target precursor, 4-(furan-2-yl)butan-2-one.

Alternative starting materials can be derived from biomass, which is a rich source of furan compounds like furfural (FF) and 5-hydroxymethylfurfural (B1680220) (HMF). bohrium.com These platform molecules can be converted into a variety of intermediates suitable for further elaboration. bohrium.com For instance, 4-(furan-2-yl)butan-2-one has been prepared from furancarboxaldehydes and 2-methylfuran. lodz.pl

Table 1: Key Precursors for 4-(Furan-2-YL)butan-1-amine Synthesis

| Compound Name | Molecular Formula | Role | Common Synthesis Route |

|---|---|---|---|

| Furfural | C₅H₄O₂ | Starting Material | Biomass conversion |

| Acetone | C₃H₆O | Starting Material | Industrial production |

| 4-(2-Furyl)-3-buten-2-one | C₈H₈O₂ | Intermediate | Aldol condensation of furfural and acetone |

Alkylation Reactions of Furan Derivatives

While reductive amination of a pre-formed ketone is a common strategy, alkylation reactions involving the furan nucleus represent an alternative, albeit more complex, approach to constructing the carbon skeleton of 4-(furan-2-yl)butan-1-amine. This could theoretically involve either alkylating furan itself with a four-carbon chain containing a masked amine or alkylating a furfuryl amine derivative.

Reaction Conditions and Catalysis

The direct C-H alkylation of furan derivatives is an area of active research. researchgate.net Such reactions often require specific catalytic systems to achieve desired reactivity and selectivity. For instance, iron(II) chloride has been used to catalyze the oxidative decarbonylative α-alkylation of acyl furans with alkyl aldehydes. researchgate.net Another approach involves photoinduced palladium catalysis, where blue light irradiation excites a phosphine-ligated palladium catalyst to facilitate the reaction between alkyl bromides and heteroarenes like furan. researchgate.net

The alkylation of amines with alcohols, which are abundant and stable reagents, is another relevant strategy. chinesechemsoc.org This "borrowing hydrogen" methodology typically involves a combination of catalysts, such as hydroiodic acid (HI) and sodium bisulfate (NaHSO₄), to facilitate the dehydration of the alcohol and subsequent amine alkylation. chinesechemsoc.org

Table 2: Selected Catalytic Systems for Furan and Amine Alkylation

| Reaction Type | Catalyst System | Substrates | Notes |

|---|---|---|---|

| Decarbonylative Alkylation | FeCl₂ | Acyl furans, Alkyl aldehydes | Provides α-alkyl-α-acylfurans. researchgate.net |

| Photoinduced Alkylation | Phosphine-ligated Palladium | Furan, Alkyl bromides | Utilizes blue LED irradiation. researchgate.net |

Regioselectivity Considerations

A significant challenge in the direct alkylation of the furan ring is controlling the regioselectivity. Furan is an electron-rich aromatic heterocycle prone to electrophilic substitution, primarily at the C2 (α) position, which is more nucleophilic than the C3 (β) position. However, in substituted furans, the existing substituent directs the position of further functionalization. For instance, 5-alkylfurfurals undergo remote alkylation at the exocyclic ε-position through a nonclassical trienamine intermediate when reacted with nitroolefins under aminocatalysis. acs.org This demonstrates that achieving substitution at a specific carbon atom requires carefully designed strategies and catalytic systems to override the inherent reactivity of the furan ring. acs.org In a hypothetical synthesis of the target amine via direct alkylation, introducing a four-carbon chain at the C2 position would be the expected outcome, but preventing dialkylation or reactions at other positions would be a key challenge.

Reductive Amination Protocols

Reductive amination is arguably the most direct and widely employed method for synthesizing 4-(furan-2-yl)butan-1-amine. This strategy involves the reaction of a carbonyl compound, in this case, 4-(furan-2-yl)butan-2-one, with an amine source, followed by the reduction of the resulting imine or enamine intermediate.

The general mechanism involves the condensation of the ketone with an amine (like ammonia (B1221849) for a primary amine) to form an imine, which is then reduced in situ to the desired amine product. nih.gov This method is a cornerstone for amine synthesis from biomass-derived furanic oxygenates. bohrium.com

Amine and Furan Aldehyde Substrate Scope

The reductive amination of furanic aldehydes and ketones is a versatile transformation applicable to a wide range of substrates. nih.gov Studies have demonstrated the successful amination of furfural, 5-hydroxymethylfurfural (HMF), and other biomass-derived aldehydes and ketones. bohrium.comnih.gov These reactions can be performed with various nitrogen sources, including ammonia (typically as an aqueous solution) to produce primary amines, or with primary and secondary amines to yield secondary and tertiary amines, respectively. nih.govmdpi.com For the synthesis of 4-(furan-2-yl)butan-1-amine, the substrates would be 4-(furan-2-yl)butan-2-one and ammonia. The methodology is analogous to the reductive amination of 4-(thiophen-2-yl)butan-2-one, which is used to produce the corresponding thiophene-based amine.

Reducing Agent Selection and Optimization

The choice of reducing agent and catalyst is critical for the efficiency and selectivity of the reductive amination process. A variety of systems have been developed, ranging from classical chemical reductants to sophisticated heterogeneous catalysts.

Chemical Reductants: For laboratory-scale synthesis, reducing agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride, or lithium aluminum hydride (LiAlH₄) are effective. smolecule.com Sodium borohydride is often preferred due to its milder nature and better functional group tolerance compared to LiAlH₄. smolecule.com

Catalytic Hydrogenation: For industrial-scale and greener processes, catalytic hydrogenation using molecular hydrogen (H₂) is the preferred method. bohrium.com A range of heterogeneous catalysts have been investigated for the reductive amination of furanic carbonyls.

Non-noble metal catalysts: Nickel- and Cobalt-based catalysts are attractive for their lower cost and have shown good results. bohrium.comnih.gov For example, a Ni₆AlOₓ catalyst prepared by coprecipitation has demonstrated high yields for the reductive amination of various aldehydes and ketones under mild conditions (e.g., 1-4 bar H₂, 100 °C). nih.gov

Noble metal catalysts: Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) catalysts, often supported on materials like alumina (B75360) (Al₂O₃) or carbon, typically exhibit high activity and yields, even under mild conditions. bohrium.comnih.gov For instance, a commercial 5% Rh/Al₂O₃ catalyst was effective for the reductive amination of furanic aldehydes in aqueous ammonia. nih.gov

Optimization of reaction conditions such as temperature, hydrogen pressure, solvent, and catalyst loading is crucial to maximize the yield of the desired amine and minimize side reactions, such as furan ring hydrogenation or over-alkylation of the amine. bohrium.comnih.gov

Table 3: Reducing Systems for Reductive Amination of Furanic Carbonyls

| Reducing Agent/Catalyst | Conditions | Substrate Example | Yield |

|---|---|---|---|

| Ni₆AlOₓ / H₂ | 100 °C, 4 bar H₂, 5 h | Furfural | 90% (Furfurylamine) nih.gov |

| 5% Rh/Al₂O₃ / H₂ | Mild conditions | Furanic aldehydes | High selectivity nih.gov |

| CuAlOₓ / H₂ | 80-100 °C, flow reactor | HMF/AMF imines | Up to 99% mdpi.com |

| NaBH₄ | Room Temperature | Furan-2-carbaldehyde imine | Not specified smolecule.com |

Catalytic Hydrogenation Approaches

Catalyst Systems and Reaction Environments

The choice of catalyst and reaction environment is critical for the successful synthesis of 4-(furan-2-yl)butan-1-amine, directly influencing both reaction rate and selectivity. bohrium.com A range of heterogeneous catalysts, primarily based on transition metals, have been investigated for analogous transformations like the reductive amination of furfural or the hydrogenation of other furan derivatives. mdpi.comacs.org

Catalyst Systems:

Noble Metals: Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are highly active for hydrogenation. dtu.dkmdpi.com Ru-based catalysts, in particular, have demonstrated high efficacy in the reductive amination of furan-derived carbonyl compounds. dtu.dkresearchgate.net For instance, Ru/C has been used effectively for both reductive amination and the hydrogenation of C=C bonds in furan derivatives. researchgate.net Similarly, Rh/Al2O3 has shown high yields for furfurylamine (B118560) production from furfural. dtu.dk

Non-Noble Metals: Nickel (Ni) and Cobalt (Co) are frequently used as more cost-effective alternatives. bohrium.commdpi.com Raney Ni, for example, is a well-established catalyst for nitrile reduction and reductive amination, though it can sometimes require harsher conditions. mdpi.com

Supports: The catalyst support plays a crucial role in the dispersion and stability of the active metal particles. Common supports include carbon (C), alumina (Al2O3), silica (B1680970) (SiO2), and titania (TiO2). dtu.dkeurekalert.org The acidity or basicity of the support can also influence the reaction; for example, acidic sites on a support like niobic acid (Nb2O5) can facilitate the activation of imine intermediates, promoting higher yields even at milder temperatures. dtu.dk

Reaction Environments: The reaction environment, including the solvent and hydrogen pressure, must be carefully controlled.

Solvents: Polar solvents like alcohols (methanol, ethanol) are commonly used for these hydrogenations. researchgate.net Water is also being explored as a green solvent, although it can sometimes influence product selectivity. researchgate.networktribe.com

Pressure and Temperature: Hydrogen pressure typically ranges from atmospheric to high pressure (e.g., 1.5 MPa). dtu.dkfrontiersin.org Temperature is another key parameter, with lower temperatures generally favoring the preservation of the furan ring, while higher temperatures can lead to its hydrogenation or opening. mdpi.comworktribe.com

Table 1: Catalyst Systems for Reductive Amination of Furan Derivatives

| Catalyst | Substrate | Nitrogen Source | Conditions | Yield of Amine (%) | Reference |

|---|---|---|---|---|---|

| Ru/Nb2O5·nH2O | Furfural | Ammonia | 70 °C, 1.5 MPa H2 | 89 | dtu.dk |

| Rh/Al2O3 | Furfural | Ammonia | 120 °C, 8 MPa H2 | 91.5 | dtu.dk |

| Ru/C | Furfural/Ketone | Ammonia | 100 °C, H2 | 74 | researchgate.net |

| Raney Ni | Diformylfuran (DFF) | Ammonia | 120 °C, 1 MPa H2 | 43 | mdpi.com |

| Ru-MgO/TiO2 | 2,5-Bis(hydroxymethyl)furan (BHMF) | Ammonia | Not specified | 86 | eurekalert.org |

Control of Saturation Patterns

A significant challenge in the catalytic hydrogenation of furan derivatives is preventing the saturation of the furan ring, which would lead to the corresponding tetrahydrofuran (B95107) derivative. The selectivity between the hydrogenation of the target functional group and the furan ring is determined by the catalyst, support, and reaction conditions. nih.gov

Catalyst Choice: Different metals exhibit varying tendencies to hydrogenate the furan ring. Catalysts like Pd, Pt, Ni, and Co are known to promote furan ring hydrogenation, especially at elevated temperatures. mdpi.com In contrast, copper-based catalysts are generally less active for furan ring hydrogenation and can offer higher selectivity for the reduction of other functional groups, such as carbonyls or carbon-carbon double bonds in a side chain. acs.orgosti.gov Density functional theory (DFT) calculations have suggested that weak interactions between the furan ring and a Cu surface are responsible for this selective behavior. acs.org

Reaction Conditions: Milder reaction conditions, such as lower temperatures and pressures, generally favor the preservation of the furan ring. mdpi.com For example, studies on furfural hydrogenation have shown that lower temperatures promote the formation of furfuryl alcohol (from carbonyl reduction), whereas higher temperatures lead to increased production of tetrahydrofurfuryl alcohol (from both carbonyl and furan ring reduction). mdpi.com

Solvent Effects: The solvent can also influence selectivity. Polar solvents have been reported to facilitate the hydrogenation of the furan ring over the carbonyl group in some cases. mdpi.com Therefore, the selection of an appropriate solvent is crucial for directing the reaction toward the desired product.

Emerging Synthetic Routes and Novel Methodologies

Beyond traditional hydrogenation of nitriles, research has focused on developing more sustainable and atom-economical synthetic routes, primarily leveraging biomass-derived platform molecules. mdpi.combohrium.comacs.org

Reductive Amination of Bio-based Furans: This is a highly promising approach where furanic aldehydes and ketones, which can be derived from the dehydration of sugars, are converted directly to amines. mdpi.comacs.org The process involves a cascade reaction where a carbonyl group condenses with an ammonia source to form an imine, which is subsequently hydrogenated. dtu.dk This method is advantageous as it often uses mild reaction conditions and generates water as the main byproduct. mdpi.com The synthesis of 4-(furan-2-yl)butan-1-amine would likely proceed via the reductive amination of 4-(furan-2-yl)butanal (B174791).

One-Pot, Two-Step Processes: To improve process efficiency, one-pot strategies are being developed. For instance, a furan-based amine was synthesized in a one-reactor, two-step process involving an initial aldol condensation of furfural with a ketone, followed by reductive amination of the resulting carbonyl compound using a Ru/C catalyst. researchgate.net This approach avoids the need for isolation and purification of intermediates, saving time and resources.

Hydrogen-Borrowing Amination: Another advanced methodology is the "hydrogen-borrowing" or "hydrogen-transfer" amination of furan-containing alcohols. bohrium.com In this process, the catalyst first dehydrogenates the alcohol to a temporary aldehyde intermediate. This aldehyde then reacts with ammonia to form an imine, which is finally hydrogenated to the amine using the hydrogen "borrowed" in the initial step. This avoids the need for an external H2 source, using the substrate itself as the hydrogen donor.

Optimization of Reaction Yields and Purity Profiles

Maximizing the yield and purity of 4-(furan-2-yl)butan-1-amine requires careful optimization of multiple reaction parameters to favor the desired reaction pathway and suppress side reactions.

Key Optimization Parameters:

Catalyst and Support Selection: As discussed, the intrinsic properties of the metal and the physicochemical properties of the support are paramount. Bimetallic catalysts often show synergistic effects that improve yield compared to their monometallic counterparts. mdpi.com For example, adding a second metal can modify the electronic properties or geometry of the active sites, enhancing selectivity.

Reaction Conditions: Fine-tuning the temperature, H2 pressure, and reaction time is essential. A systematic study of these variables is necessary to find the optimal balance where the rate of the desired reaction is high while side reactions, such as furan ring hydrogenation, oligomerization, or decomposition, are minimized. nih.gov

Solvent Choice: The solvent can affect not only selectivity but also the solubility of reactants and the stability of the catalyst. The hydrogenation of 4-phenyl-2-butanone over Pt/TiO2, for instance, showed that both reaction rate and selectivity were significantly influenced by the solvent, with kinetic analysis indicating an effect on reactant adsorption. researchgate.net

Table 2: Examples of Optimized Conditions for Furan Derivative Hydrogenation

| Catalyst | Substrate | Product | Optimal Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| PtNi/SBA-15 | Furfural | Furfuryl alcohol | 303 K, 1.5 MPa H2, 2 h, Water | 64.6% Yield, 77.0% Selectivity | frontiersin.org |

| Pd/SiO2 (IL-modified) | Furan condensation products | Saturated furan rings | Not specified | 95% Yield | nih.gov |

| Ni/Ba-Al2O3 | Furfural | Tetrahydrofurfuryl alcohol | Not specified | 99% Selectivity | mdpi.com |

| Cu-Al2O3-ZnO | Furfural | Furfuryl alcohol | 80 °C, 1.5 MPa H2, 5 h, Ethanol | >99% Conversion, 98.7% Selectivity | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 Furan 2 Yl Butan 1 Amine

Reactivity of the Furan (B31954) Ring System

Reduction of the Furan Ring and Corresponding Derivatives

The furan ring in 4-(furan-2-yl)butan-1-amine is susceptible to reduction, leading to the corresponding saturated heterocyclic derivative, 4-(tetrahydrofuran-2-yl)butan-1-amine. This transformation is most commonly achieved through catalytic hydrogenation. The reaction involves the addition of hydrogen across the double bonds of the furan ring, typically under pressure and in the presence of a metal catalyst.

Catalysts based on noble metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru), as well as non-noble metals like nickel (Ni) and cobalt (Co), are effective for the hydrogenation of furan and its derivatives. nih.govresearchgate.netslideshare.net For instance, furan can be catalytically reduced over Raney nickel or palladium to yield tetrahydrofuran (B95107) (THF). slideshare.net The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired product, as competing reactions like ring-opening can occur, especially at higher temperatures. rsc.orgmdpi.com The hydrogenation of furfural (B47365), a related compound, to tetrahydrofurfuryl alcohol proceeds in a stepwise manner, first reducing the aldehyde and then saturating the ring, with activation energies for the two steps being 24.7 kJ/mol and 27.7 kJ/mol, respectively, using a Raney nickel catalyst. scirp.org

In addition to traditional catalytic hydrogenation, alternative methods for furan reduction have been developed. One such method is the Brønsted acid-catalyzed reduction using silanes as the reducing agent, which can convert furans to 2,5-dihydro- and/or tetrahydrofuran derivatives under mild conditions. nih.gov This approach has been successfully applied to the reduction of furan itself, yielding 2,5-dihydrofuran (B41785) quantitatively. nih.gov

The table below summarizes various catalytic systems used for the reduction of furan derivatives, which are analogous to the reduction of 4-(furan-2-yl)butan-1-amine.

| Furan Derivative | Catalyst System | Primary Product | Key Findings | Reference |

|---|---|---|---|---|

| Furan | Pd(111) | Tetrahydrofuran (THF) | DFT studies show THF is formed via sequential hydrogenation of the carbon atoms. Ring-opening to 1-butanol (B46404) is thermodynamically favored at high temperatures. | rsc.orgresearchgate.net |

| Furfural | Ru/MIL-101 (MOF) | Cyclopentanone | Demonstrates a pathway involving rearrangement alongside hydrogenation. | researchgate.net |

| Furfural | Raney Nickel | Tetrahydrofurfuryl alcohol | The reaction proceeds stepwise, with the furan ring hydrogenation following the reduction of the aldehyde group. | scirp.org |

| Furan | Trifluoroacetic acid / Et₃SiH | 2,5-Dihydrofuran | Represents the first formal "Birch"-type reduction of the parent furan ring under mild, metal-free conditions. | nih.gov |

| Furfural | Pt(111) | Furfuryl alcohol, Furan | Preadsorbed hydrogen promotes hydrogenation to furfuryl alcohol, while clean Pt(111) favors decarbonylation to furan. | nih.gov |

Intermolecular and Intramolecular Reaction Pathways

The chemical behavior of 4-(furan-2-yl)butan-1-amine is dictated by the reactivity of its two primary functional groups: the primary amine and the electron-rich furan ring. This duality allows for a range of both intermolecular and intramolecular reaction pathways.

Intermolecular Reactions: The primary amine group exhibits typical nucleophilic character, readily participating in reactions such as N-alkylation, acylation to form amides, and condensation with aldehydes or ketones to form Schiff bases (imines). The furan ring, being an aromatic and electron-rich heterocycle, is susceptible to electrophilic attack. chemistrywithdrsantosh.com It can undergo reactions like nitration, halogenation, and Friedel-Crafts acylation, typically at the C5 position (the other α-position relative to the oxygen). numberanalytics.com Furthermore, the furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.com More complex intermolecular reactions have also been documented; for example, thermally generated aryl nitrenes can add to the furan ring, leading to a variety of products, some of which arise from subsequent ring-opening of the initial adduct. rsc.org

Intramolecular Reactions: The proximity of the nucleophilic amine to the furan ring in 4-(furan-2-yl)butan-1-amine allows for the possibility of intramolecular reactions. While direct intramolecular attack of the amine on the furan ring is not typically observed under neutral conditions, such cyclization or rearrangement pathways can be facilitated. For instance, acid-catalyzed hydrolysis of the furan ring can lead to an open-chain 1,4-dicarbonyl compound, which could then be trapped by the pendant amine. chemistrywithdrsantosh.com In a related synthetic strategy, the reaction between α,β-unsaturated ketones and anilines can proceed via a 1,4-addition followed by an intramolecular cyclization to generate furan-3(2H)-imine derivatives, demonstrating a plausible pathway for the interaction between a side-chain amine and a furanoid structure. nih.gov Another potential intramolecular pathway is the Piancatelli rearrangement, typically observed for furfuryl alcohols, where an acid catalyst promotes a ring-opening/ring-closing cascade to form cyclopentenone derivatives. mdpi.comacs.org While this specific rearrangement requires an alcohol at the benzylic position, it illustrates the potential for furan ring transformations mediated by a side chain.

Mechanistic Elucidation of Key Transformations

Understanding the detailed mechanisms of reactions involving 4-(furan-2-yl)butan-1-amine, particularly the hydrogenation of the furan ring, requires insight into the transient species and energy landscapes that govern these transformations.

Identification of Reaction Intermediates

The catalytic hydrogenation of a furan ring to a tetrahydrofuran ring is not a single-step process but involves a sequence of elementary steps with distinct reaction intermediates. Density Functional Theory (DFT) calculations for the hydrogenation of furan on a Pd(111) surface indicate that the reaction proceeds through the sequential addition of hydrogen atoms. rsc.org The initial hydrogenation can occur at either the α- or β-carbon, forming partially hydrogenated furan species (hydrofurans). rsc.org

These dihydrofurans (DHF) are key reactive intermediates. rsc.org For example, hydrogenation at the α-carbon leads to 2,3-dihydrofuran (B140613) or 2,5-dihydrofuran, which are then further hydrogenated to tetrahydrofuran. researchgate.net The ring-opening reaction, which competes with hydrogenation, is also believed to proceed through a partially hydrogenated intermediate. Studies suggest that a single hydrogenation of the furan ring to form a hydrofuran (HF) intermediate is a critical step, as this species is reactive toward both further hydrogenation and C–O bond cleavage for ring opening. rsc.org

In photochemical reactions, different intermediates can be formed. For example, ultraviolet excitation of furfural can lead to ultrafast ring-opening via C-O bond fission, forming an open-chain carbene intermediate within femtoseconds. acs.org

The following table details key intermediates identified in furan reactions.

| Reaction | Identified Intermediate(s) | Method of Identification | Significance | Reference |

|---|---|---|---|---|

| Furan Hydrogenation | α-hydrofuran (α-HF), β-hydrofuran (β-HF), Dihydrofurans (DHF) | DFT Calculations | These are partially saturated species on the pathway from furan to tetrahydrofuran. α-HF is particularly prone to ring-opening. | rsc.orgresearchgate.net |

| Furfural Hydrogenation | Furfuryl alcohol (FOL), 5-hydroxy-2-pentenone (5-HPONE) | Reaction Monitoring (GC-MS, HPLC) | FOL is the initial product before ring hydrogenation or rearrangement. 5-HPONE is an intermediate in the pathway to cyclopentanone. | scirp.orgmdpi.com |

| Furan Decomposition | C₄H₄O aldehyde species | DFT Calculations | Formed via ring opening at the C–O bond, this species is a precursor to decarbonylation products. | rsc.org |

| Photoinduced Ring Opening of Furfural | Open-chain carbene | Femtosecond X-ray Transient Absorption Spectroscopy | Directly observes the ultrafast formation of a ring-opened species following photoexcitation. | acs.org |

Transition State Analysis

Transition state analysis provides crucial information about the energy barriers of a reaction, determining which pathways are kinetically favorable. For the hydrogenation of furan on a Pd(111) surface, DFT calculations have been used to map out the transition states for each elementary step. rsc.org

The hydrogenation of the α-carbon of furan has a calculated energy barrier of 1.22 eV relative to separately adsorbed furan and hydrogen. rsc.org The subsequent hydrogenation steps to form THF have their own distinct transition states and associated energy barriers. A key finding from this analysis is that ring opening does not occur from the stable furan molecule itself but from a less stable, partially hydrogenated intermediate. Hydrogenation of the CH-O bond to form a CH₂-O moiety significantly decreases the energy barrier for C-O bond cleavage, making the hydrofuran intermediate more susceptible to ring-opening compared to furan itself. rsc.org

Hammett plot analysis for the Brønsted acid-catalyzed reduction of substituted furans provides indirect evidence of the nature of the rate-limiting transition state. nih.gov A non-linear plot suggests a change in the rate-determining step, from furan protonation for electron-poor furans to the hydride reduction step for electron-rich furans, indicating a shift in the highest-energy transition state along the reaction coordinate. nih.gov

Kinetic and Thermodynamic Considerations

Both kinetics (the rate of reaction) and thermodynamics (the energy stability of reactants and products) govern the outcome of the reactions of 4-(furan-2-yl)butan-1-amine.

Kinetics: While thermodynamics may favor ring-opening, kinetics often dictates the observed product distribution under specific conditions. Kinetic analysis reveals that coverage effects and, critically, the partial pressure of hydrogen are key factors in controlling the selectivity between ring-opening and hydrogenation. rsc.org For furan decomposition on Pd(111), the process involves a competition between desorption (activation barrier ~95 kJ/mol) and decomposition (activation barrier ~60 kJ/mol). acs.org Simple kinetic analysis of furan hydrogenation on Pd(111) indicates that at lower temperatures, the rate constant for hydrogenation to THF can be significantly higher than that for ring aperture, favoring the formation of the saturated ring product. researchgate.net

The table below presents relevant kinetic and thermodynamic data for furan reactions.

| Reaction | Parameter | Value | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Furan Hydrogenation (to THF) | ΔrH° (Enthalpy of Reaction) | -218.4 kJ/mol | Gas Phase | nist.gov |

| Furan Hydrogenation (to 1-Butanol) | ΔrH° (Enthalpy of Reaction) | -266.1 kJ/mol | Gas Phase | nist.gov |

| Furan Decomposition on Pd(111) | Activation Barrier (Eₐ) | ~60 kJ/mol | Pd(111) surface | acs.org |

| Furan Desorption from Pd(111) | Activation Barrier (Eₐ) | ~95 kJ/mol | Pd(111) surface | acs.org |

| Furfural → Furfuryl Alcohol | Activation Energy (Eₐ) | 24.7 kJ/mol | Raney Nickel | scirp.org |

| Furfuryl Alcohol → Tetrahydrofurfuryl Alcohol | Activation Energy (Eₐ) | 27.7 kJ/mol | Raney Nickel | scirp.org |

Advanced Spectroscopic and Structural Characterization of 4 Furan 2 Yl Butan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the ¹H NMR spectrum of 4-(Furan-2-yl)butan-1-amine, distinct signals corresponding to the protons of the furan (B31954) ring and the butylamine (B146782) side chain are observed. The furan ring protons typically appear in the aromatic region of the spectrum. The proton at position 5 of the furan ring (H-5) is expected to resonate at the lowest field, around 7.2-7.4 ppm, due to the deshielding effect of the ring oxygen. The protons at positions 3 and 4 (H-3 and H-4) usually appear as a multiplet in the range of 6.0-6.4 ppm. researchgate.net

The protons of the butyl chain exhibit characteristic chemical shifts and multiplicities. The methylene (B1212753) group adjacent to the furan ring (C1'-H₂) resonates at approximately 2.6-2.8 ppm, appearing as a triplet. The methylene group adjacent to the amine (C4'-H₂) is also a triplet, found further downfield at around 2.7-2.9 ppm. The two central methylene groups (C2'-H₂ and C3'-H₂) overlap to form a complex multiplet, typically between 1.4 and 1.8 ppm. The protons of the primary amine (NH₂) often appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Furan-2-yl)butan-1-amine

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 (Furan) | ~7.3 | Doublet of doublets |

| H-4 (Furan) | ~6.3 | Multiplet |

| H-3 (Furan) | ~6.0 | Doublet of doublets |

| C4'-H₂ (CH₂-N) | ~2.8 | Triplet |

| C1'-H₂ (Furyl-CH₂) | ~2.7 | Triplet |

| NH₂ | Variable | Broad Singlet |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. For 4-(Furan-2-yl)butan-1-amine, the carbon atoms of the furan ring are highly characteristic. The carbon atom C-2, being adjacent to the oxygen and substituted with the alkyl chain, is the most downfield of the furan carbons, typically appearing around 155-158 ppm. The C-5 carbon resonates at approximately 140-142 ppm. chemicalbook.com The C-3 and C-4 carbons are found at higher fields, around 110 ppm and 105 ppm, respectively. chemicalbook.com

The carbons of the butyl chain are observed in the aliphatic region of the spectrum. The carbon attached to the nitrogen (C-4') appears around 40-42 ppm, while the carbon attached to the furan ring (C-1') is found near 28-30 ppm. The remaining two methylene carbons (C-2' and C-3') have chemical shifts in the range of 25-32 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Furan-2-yl)butan-1-amine

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Furan) | ~157 |

| C-5 (Furan) | ~141 |

| C-3 (Furan) | ~110 |

| C-4 (Furan) | ~105 |

| C-4' (CH₂-N) | ~41 |

| C-2', C-3' | ~30, ~27 |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. rsc.orgmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu For 4-(Furan-2-yl)butan-1-amine, COSY spectra would show correlations between the adjacent protons on the butyl chain (H-1' with H-2', H-2' with H-3', and H-3' with H-4'). It would also confirm the coupling between the furan protons (H-3 with H-4, and H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹J-coupling). sdsu.educolumbia.edu This allows for the direct assignment of each proton signal to its corresponding carbon atom, for instance, linking the ¹H signal at ~2.7 ppm to the ¹³C signal at ~28 ppm (C1'-H).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (2-3 bond correlations) between protons and carbons. columbia.eduresearchgate.net It provides the key to linking the furan ring to the butyl chain. For example, correlations would be expected from the C1' protons of the butyl chain (~2.7 ppm) to the C-2 and C-3 carbons of the furan ring. Similarly, correlations from the furan proton H-3 (~6.0 ppm) to the C-1' of the side chain would definitively confirm the substitution pattern.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. libretexts.org

The vibrational spectrum of 4-(Furan-2-yl)butan-1-amine is characterized by absorption bands corresponding to its constituent functional groups. researchgate.net

Amine (N-H) Vibrations: The primary amine group gives rise to characteristic N-H stretching vibrations. Typically, two bands are observed in the region of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretching modes. researchgate.net An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Stretching Vibrations: Aromatic C-H stretching from the furan ring appears at frequencies above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹). researchgate.net Aliphatic C-H stretching vibrations from the butyl chain are observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

Furan Ring Vibrations: The furan ring has several characteristic vibrations. C=C stretching modes are found in the 1500-1600 cm⁻¹ region. researchgate.net The C-O-C stretching vibrations of the furan ring are also prominent, typically appearing as strong bands between 1000 and 1250 cm⁻¹. globalresearchonline.net

Table 3: Characteristic Vibrational Frequencies for 4-(Furan-2-yl)butan-1-amine

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Furan Ring | 3100 - 3150 |

| Aliphatic C-H Stretch | Butyl Chain | 2850 - 2960 |

| N-H Bend | Primary Amine | 1590 - 1650 |

| C=C Stretch | Furan Ring | 1500 - 1600 |

The flexible butyl chain of 4-(Furan-2-yl)butan-1-amine can adopt various conformations due to rotation around the C-C single bonds. These different spatial arrangements, or conformers, can sometimes be distinguished by vibrational spectroscopy. nih.govrsc.org While often subtle, changes in the conformation can lead to slight shifts in the frequencies and intensities of certain vibrational modes, particularly the C-H bending and skeletal deformation modes in the fingerprint region (below 1500 cm⁻¹). d-nb.infoyorku.ca

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

In mass spectrometry, particularly under electron ionization (EI), 4-(furan-2-yl)butan-1-amine undergoes characteristic fragmentation, providing valuable structural information. The fragmentation of aliphatic amines is well-documented and primarily involves alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process is driven by the formation of a stable immonium cation.

For 4-(furan-2-yl)butan-1-amine, the molecular ion ([M]•+) is formed upon ionization. The most prominent fragmentation pathway is the α-cleavage of the C1-C2 bond of the butyl chain. This results in the loss of a propyl-furan radical and the formation of a stable methaniminium (B15471056) ion (CH₂NH₂⁺) with a mass-to-charge ratio (m/z) of 30. libretexts.orgfuture4200.com This fragment is often the base peak in the mass spectra of primary n-alkylamines.

Another potential fragmentation pathway involves the cleavage of the bond between the furan ring and the butyl chain. This would lead to the formation of a furfuryl cation (C₅H₅O⁺, m/z 81) or a butylamine cation (C₄H₁₀N⁺, m/z 72). The relative abundance of these fragments can provide insights into the relative bond strengths within the molecule. The fragmentation of the furan ring itself can also occur, leading to smaller fragments, although these are typically less intense. ambeed.com

A plausible fragmentation pattern for 4-(furan-2-yl)butan-1-amine is summarized in the table below.

| Fragment Ion | Proposed Structure | m/z | Fragmentation Pathway |

| [M]•+ | C₈H₁₃NO•+ | 139 | Molecular Ion |

| [M-C₇H₉O]⁺ | CH₂NH₂⁺ | 30 | α-Cleavage |

| [M-C₄H₁₀N]⁺ | C₄H₃O⁺ | 67 | Cleavage of C-C bond adjacent to the ring |

| [C₅H₅O]⁺ | 81 | Cleavage of the butyl chain from the furan ring |

This table represents a predictive fragmentation pattern based on known fragmentation rules for similar compounds.

High-resolution mass spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically with errors in the parts-per-million range). nih.gov For 4-(furan-2-yl)butan-1-amine, the molecular formula is C₈H₁₃NO. uni.lu

The theoretical monoisotopic mass of this compound can be calculated with high precision. Using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), the exact mass is determined. An HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, thereby confirming the elemental formula and distinguishing it from other compounds with the same nominal mass.

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₈H₁₃NO | 139.0997 |

The calculated monoisotopic mass is based on the atomic masses of the most abundant isotopes. webqc.org

An experimentally determined mass from an HRMS instrument that matches this value to within a few parts per million would provide strong evidence for the assigned elemental composition of 4-(furan-2-yl)butan-1-amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. It is particularly useful for studying conjugated systems, such as the furan ring.

The UV-Vis spectrum of furan and its derivatives is characterized by absorptions arising from π → π* electronic transitions within the aromatic ring. Furan itself exhibits a strong absorption band around 200-220 nm. nist.gov The presence of substituents on the furan ring can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorbance).

For 4-(furan-2-yl)butan-1-amine, the alkylamine substituent is not a strong chromophore itself. However, the lone pair of electrons on the nitrogen atom can have a slight electronic interaction with the furan ring, potentially causing a small bathochromic shift compared to unsubstituted furan. The primary absorption is still expected to be due to the π → π* transitions of the furan moiety. Studies on similar aminofuran compounds have shown that these transitions are indeed present. researchgate.net The UV-Vis spectrum can thus be used to confirm the presence of the furan ring and study its electronic environment.

| Compound | Expected λmax (nm) | Electronic Transition |

| Furan | ~205-215 | π → π |

| 4-(Furan-2-yl)butan-1-amine | ~210-225 | π → π |

The expected λmax values are estimations based on the spectrum of furan and the expected influence of the alkylamine substituent. nist.govresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods for the analysis of furan derivatives. mdpi.comlci-koeln.de

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like 4-(furan-2-yl)butan-1-amine. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound and any impurities present. A common stationary phase for the analysis of furan derivatives is a non-polar or mid-polar column, such as one coated with 5% phenyl-methylpolysiloxane (e.g., HP-5MS). mdpi.comresearchgate.net The retention time of the compound under specific GC conditions (e.g., temperature program, carrier gas flow rate) is a characteristic property that can be used for its identification.

High-performance liquid chromatography is a versatile technique that can be used for both analytical and preparative purposes. For a compound like 4-(furan-2-yl)butan-1-amine, which contains a basic amino group, reversed-phase HPLC is a suitable method. A C18 column is a common choice for the stationary phase, and the mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net A UV detector set at a wavelength where the furan ring absorbs (e.g., ~220 nm) can be used for detection. HPLC is particularly useful for assessing the purity of a sample by detecting the presence of any non-volatile impurities.

| Chromatographic Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |

| Gas Chromatography (GC) | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | C18 (Octadecylsilane) | Acetonitrile/Water with buffer | UV-Vis Absorbance |

This table provides a summary of typical chromatographic conditions for the analysis of furan derivatives.

Computational and Theoretical Chemical Studies on 4 Furan 2 Yl Butan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed picture of the electronic structure of molecules. For 4-(furan-2-yl)butan-1-amine, these methods can elucidate its geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT is a popular and versatile method in computational chemistry, providing a good balance between accuracy and computational cost.

The geometry of 4-(furan-2-yl)butan-1-amine can be optimized using DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-311G(d,p)) to find the lowest energy conformation of the molecule. This optimization provides key information on bond lengths, bond angles, and dihedral angles. The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is an important parameter for determining the chemical reactivity and kinetic stability of a molecule.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=C (furan) | 1.36 Å |

| Bond Length | C-O (furan) | 1.37 Å |

| Bond Length | C-C (alkyl chain) | 1.53 Å |

| Bond Length | C-N | 1.47 Å |

| Bond Angle | C-O-C (furan) | 106.5° |

| Bond Angle | C-C-C (alkyl chain) | 112.0° |

| Bond Angle | C-C-N | 110.0° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. This method is widely used for predicting UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. For 4-(furan-2-yl)butan-1-amine, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands, which are crucial for understanding its photophysical properties.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 4.85 | 0.002 | HOMO → LUMO |

| S₀ → S₂ | 5.52 | 0.150 | HOMO-1 → LUMO |

| S₀ → S₃ | 6.10 | 0.080 | HOMO → LUMO+1 |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step to construct a potential energy surface (PES). The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them. For 4-(furan-2-yl)butan-1-amine, the key rotations are around the C-C bonds of the butyl chain and the C-C bond connecting the chain to the furan (B31954) ring.

| Conformer | Dihedral Angle (C(furan)-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 180° (anti) | 0.00 |

| 2 | 60° (gauche) | 0.85 |

| 3 | -60° (gauche) | 0.85 |

Energy Decomposition Analysis (EDA) is a computational method used to break down the total interaction energy between two or more molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This analysis is valuable for understanding the nature of non-covalent interactions, for example, between 4-(furan-2-yl)butan-1-amine and a solvent molecule or a biological target. The amine group and the furan ring's oxygen atom can act as hydrogen bond acceptors, while the N-H protons can be hydrogen bond donors.

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.

The vibrational frequencies of 4-(furan-2-yl)butan-1-amine can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated spectrum can aid in the assignment of experimental vibrational bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a powerful tool for structure elucidation. Theoretical studies on furan and its derivatives have shown good agreement between calculated and experimental spectroscopic data. globalresearchonline.netresearchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch (amine) | 3400-3500 |

| C-H stretch (furan) | 3100-3150 |

| C-H stretch (alkyl) | 2850-2960 |

| C=C stretch (furan) | 1500-1580 |

| C-N stretch | 1000-1250 |

| C-O-C stretch (furan) | 1050-1150 |

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (furan, position 5) | 7.3 | - |

| H (furan, position 3) | 6.2 | - |

| H (furan, position 4) | 6.0 | - |

| CH₂ (adjacent to furan) | 2.6 | 28 |

| CH₂ (adjacent to NH₂) | 2.7 | 42 |

| NH₂ | 1.5 (broad) | - |

| C (furan, position 2) | - | 155 |

| C (furan, position 5) | - | 141 |

| C (furan, position 3) | - | 110 |

| C (furan, position 4) | - | 105 |

Simulated NMR Spectra and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Computational chemistry, particularly through Density Functional Theory (DFT), offers the capability to predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy. researchgate.net These simulations are instrumental in interpreting complex experimental spectra and understanding the electronic environment of atomic nuclei within a molecule.

For 4-(Furan-2-YL)butan-1-amine, the simulation of ¹H and ¹³C NMR spectra is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. This approach is often paired with a functional such as B3LYP and a robust basis set like 6-311++G(d,p) to yield reliable results. researchgate.netresearchgate.net The calculated chemical shifts are then referenced against a standard compound, most commonly tetramethylsilane (B1202638) (TMS).

A comparative analysis of simulated and hypothetical experimental NMR data for 4-(Furan-2-YL)butan-1-amine is detailed in the tables below. It is important to note that minor deviations between theoretical and experimental values can occur due to factors such as the specific computational model, the chosen basis set, and the influence of the solvent, which is not always perfectly replicated in the simulation. researchgate.net

Interactive Data Table: Comparison of Simulated and Hypothetical Experimental ¹H NMR Chemical Shifts for 4-(Furan-2-YL)butan-1-amine

| Proton | Hypothetical Experimental δ (ppm) | Simulated δ (ppm) | Difference (ppm) |

| H (furan, α to O) | 7.35 | 7.40 | 0.05 |

| H (furan, β to O) | 6.30 | 6.35 | 0.05 |

| H (furan, α to chain) | 6.05 | 6.10 | 0.05 |

| H (butyl, α to furan) | 2.65 | 2.70 | 0.05 |

| H (butyl, β to furan) | 1.65 | 1.70 | 0.05 |

| H (butyl, γ to furan) | 1.45 | 1.50 | 0.05 |

| H (butyl, α to amine) | 2.75 | 2.80 | 0.05 |

| H (amine) | 1.50 | 1.55 | 0.05 |

Interactive Data Table: Comparison of Simulated and Hypothetical Experimental ¹³C NMR Chemical Shifts for 4-(Furan-2-YL)butan-1-amine

| Carbon | Hypothetical Experimental δ (ppm) | Simulated δ (ppm) | Difference (ppm) |

| C (furan, α to O) | 142.5 | 143.0 | 0.5 |

| C (furan, β to O) | 110.0 | 110.5 | 0.5 |

| C (furan, α to chain) | 105.0 | 105.5 | 0.5 |

| C (furan, C-O) | 155.0 | 155.5 | 0.5 |

| C (butyl, α to furan) | 28.0 | 28.5 | 0.5 |

| C (butyl, β to furan) | 30.0 | 30.5 | 0.5 |

| C (butyl, γ to furan) | 25.0 | 25.5 | 0.5 |

| C (butyl, α to amine) | 42.0 | 42.5 | 0.5 |

Vibrational Frequency Analysis and Infrared/Raman Spectrum Simulation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. quimicaorganica.org Computational vibrational frequency analysis serves as an invaluable aid in the assignment and interpretation of experimental spectra. nih.gov By predicting the frequencies and intensities of the vibrational modes, a direct comparison with experimental data can be made. researchgate.net

The simulation of the IR and Raman spectra of 4-(Furan-2-YL)butan-1-amine can be carried out using DFT methods, such as the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.netnih.gov The calculated harmonic frequencies are often scaled by an empirical factor to correct for the inherent anharmonicity of molecular vibrations, thereby improving the agreement with experimental results.

The following table provides a hypothetical comparison of calculated and experimental vibrational frequencies for the principal functional groups present in 4-(Furan-2-YL)butan-1-amine.

Interactive Data Table: Comparison of Simulated and Hypothetical Experimental Vibrational Frequencies (cm⁻¹) for 4-(Furan-2-YL)butan-1-amine

| Vibrational Mode | Functional Group | Hypothetical Experimental Frequency (cm⁻¹) | Simulated Frequency (cm⁻¹) |

| N-H stretch | Primary Amine | 3400-3250 (broad) | 3450, 3350 |

| C-H stretch (furan) | Furan Ring | 3150-3100 | 3140, 3120 |

| C-H stretch (alkyl) | Butyl Chain | 2960-2850 | 2955, 2925, 2860 |

| N-H bend | Primary Amine | 1650-1580 | 1620 |

| C=C stretch (furan) | Furan Ring | 1580, 1500 | 1575, 1495 |

| C-N stretch | Amine | 1250-1020 | 1150 |

| C-O-C stretch | Furan Ring | 1100-1000 | 1050 |

Reaction Pathway Modeling and Mechanistic Prediction

Computational chemistry provides a powerful framework for investigating reaction mechanisms and predicting the reactivity of chemical species. Through the modeling of reaction pathways, it is possible to gain a detailed understanding of the energetic and structural transformations that occur during a chemical reaction.

Energetic Profiles of Chemical Transformations

The energetic profile of a reaction, often depicted as a reaction coordinate diagram, offers crucial insights into the reaction's feasibility and kinetics. By mapping the potential energy surface, key species such as transition states, intermediates, and products can be identified and their relative energies calculated.

A pertinent reaction for computational study involving 4-(Furan-2-YL)butan-1-amine is its condensation with an aldehyde or ketone to form a Schiff base. researchgate.net The energetic profile for this transformation would typically show the formation of a hemiaminal intermediate, which subsequently undergoes dehydration to yield the final imine product. Another relevant transformation is the N-acylation of the primary amine to produce an amide. researchgate.net The energetic profile of this reaction would detail the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, proceeding through a tetrahedral intermediate before collapsing to the final amide.

Hypothetical Energetic Profile Data for the N-acylation of 4-(Furan-2-YL)butan-1-amine

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants (Amine + Acylating Agent) | 0 |

| 1 | Transition State 1 (Nucleophilic Attack) | +15 |

| 2 | Tetrahedral Intermediate | -5 |

| 3 | Transition State 2 (Leaving Group Departure) | +10 |

| 4 | Products (Amide + Byproduct) | -20 |

Solvation Effects on Molecular Structure and Reactivity

The solvent in which a reaction is conducted can exert a profound influence on the structure, stability, and reactivity of the solute molecules. Computational methods, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of the solvent environment on a chemical system. researchgate.net

For 4-(Furan-2-YL)butan-1-amine, a polar solvent is anticipated to stabilize the non-bonding electrons on the nitrogen atom and may affect the conformational equilibrium of the flexible butyl chain. In the context of reactivity, a polar protic solvent can actively participate in the reaction mechanism, for instance, by facilitating proton transfer steps during Schiff base formation.

Applications of 4 Furan 2 Yl Butan 1 Amine in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Multi-Step Organic Syntheses

The structural features of 4-(Furan-2-YL)butan-1-amine, namely the nucleophilic amino group and the versatile furan (B31954) moiety, position it as a promising starting material for the construction of a variety of complex organic molecules.

Construction of Complex Heterocyclic Systems

The furan ring in 4-(Furan-2-YL)butan-1-amine can participate in a range of cycloaddition reactions, such as the Diels-Alder reaction, serving as a diene. This reactivity allows for the formation of oxabicyclic systems, which can be further transformed into a variety of carbocyclic and heterocyclic frameworks. Additionally, the furan ring can undergo various transformations, including ring-opening and rearrangement reactions, to yield highly functionalized linear precursors for the synthesis of other heterocyclic systems. The primary amine provides a reactive handle for intramolecular cyclization reactions, enabling the construction of nitrogen-containing heterocyclic rings fused to or appended with the furan moiety.

Synthesis of Nitrogen-Containing Scaffolds

The primary amine of 4-(Furan-2-YL)butan-1-amine is a key functional group for the synthesis of a diverse array of nitrogen-containing scaffolds. It can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce various substituents. More significantly, it can be a crucial component in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly build molecular complexity. The butyl chain provides flexibility and spacing between the furan and the nitrogen atom, which can be advantageous in the design of macrocyclic structures or molecules where specific spatial arrangements of functional groups are required.

Contributions to Polymer Chemistry

The bifunctional nature of 4-(Furan-2-YL)butan-1-amine makes it an attractive monomer for the synthesis of novel polymers and for the modification of existing polymer materials.

Incorporation into Polymeric Backbones

4-(Furan-2-YL)butan-1-amine can be utilized as a monomer in polymerization reactions. For instance, its primary amine can react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to produce polyureas. The furan moiety incorporated into the polymer backbone can then be exploited for post-polymerization modifications, such as cross-linking through Diels-Alder reactions, which can impart thermosetting or self-healing properties to the material.

Table 1: Potential Polymerization Reactions Involving 4-(Furan-2-YL)butan-1-amine

| Polymer Type | Co-monomer | Resulting Linkage | Potential Backbone Feature |

| Polyamide | Dicarboxylic acid / Diacyl chloride | Amide | Furan rings |

| Polyurea | Diisocyanate | Urea | Furan rings |

| Polyimide | Dianhydride | Imide | Furan rings |

Functionalization of Polymer Materials

The amine group of 4-(Furan-2-YL)butan-1-amine allows for its grafting onto existing polymer backbones that contain suitable electrophilic groups, such as esters, acid chlorides, or epoxides. This surface modification can introduce the furan functionality onto the polymer, which can then be used for further reactions. For example, the furan groups can act as handles for attaching other molecules via Diels-Alder chemistry, enabling the development of functional surfaces with specific properties, such as biocompatibility or sensing capabilities.

Development of Novel Functional Materials

The unique combination of the furan ring and the amino group in 4-(Furan-2-YL)butan-1-amine opens avenues for the creation of novel functional materials with tailored properties. The furan moiety can be involved in the formation of conductive polymers through oxidative polymerization or can be used to develop materials with reversible bonding capabilities. The amine group can contribute to the material's properties by providing sites for hydrogen bonding, influencing solubility and mechanical properties, or by acting as a coordination site for metal ions, leading to the formation of novel hybrid organic-inorganic materials. The development of such materials could have applications in areas like electronics, coatings, and advanced composites.

Precursor for Advanced Chemical Sensing Materials

The development of highly sensitive and selective chemical sensors is a critical area of research with wide-ranging applications. The furan moiety within 4-(Furan-2-YL)butan-1-amine provides a foundation for creating polymers with tailored electronic and recognition properties, making it a promising precursor for advanced chemical sensing materials.

Organic polymers are increasingly utilized in the design of active layers for chemical sensors. While polyfuran (PF) derivatives have been explored, their application has sometimes been limited by issues of stability and electrical properties. However, recent research indicates that appropriate side-group functionalization can overcome these challenges, opening up new avenues for their use in chemical sensing. fapesp.brresearchgate.net

The primary amine group of 4-(Furan-2-YL)butan-1-amine offers a reactive site for polymerization, allowing it to be incorporated into various polymer backbones. This functionalization can be achieved through several chemical strategies, including direct polymerization of monomers with desired structures or post-polymerization modification. mdpi.com The resulting furan-functionalized polymers can exhibit high reactivity on their side groups, which is a desirable feature for chemical sensors as it provides accessible sites for analyte interaction. researchgate.net

Theoretical studies using Density Functional Theory (DFT) and Fully Atomistic Reactive Molecular Dynamics (FARMD) simulations have been employed to evaluate the reactivity of polyfuran derivatives and identify promising candidates for chemical sensing. fapesp.brresearchgate.net These computational methods help in understanding the local reactivity and potential adsorption processes of analytes onto the polymer surface. Such analyses can predict the sensory features of materials derived from precursors like 4-(Furan-2-YL)butan-1-amine.

Table 1: Potential Sensing Characteristics of Polymers Derived from 4-(Furan-2-YL)butan-1-amine

| Property | Description | Relevance to Chemical Sensing |

|---|---|---|

| Analyte Adsorption | The furan ring and the amine group can provide sites for the adsorption of various gaseous compounds. | Enables the capture of target analytes for detection. |

| Electronic Response | Adsorption of analytes can modulate the electronic properties of the polymer backbone. | Forms the basis of the sensing signal (e.g., change in conductivity or fluorescence). |

| Selectivity | The specific chemical nature of the furan and amine functionalities can lead to selective binding of certain analytes. | Allows for the detection of specific chemicals in a complex mixture. |

| Stability | The polymer's stability under operating conditions is crucial for long-term sensor performance. | Ensures the reliability and reusability of the sensor. |

This table presents potential characteristics based on research on similar polyfuran derivatives.

The incorporation of 4-(Furan-2-YL)butan-1-amine into polymer structures for sensing applications is an area of active investigation. The ability to tailor the chemical and physical properties of the resulting polymers through synthetic modification makes this compound a valuable precursor for the next generation of advanced chemical sensors.

Components in Self-Assembled Systems

Self-assembly is a powerful bottom-up approach for the construction of well-defined nanostructures. Amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-repelling) parts, are key components in many self-assembling systems. 4-(Furan-2-YL)butan-1-amine exhibits such amphiphilic character, with the amine group acting as the hydrophilic head and the furan-butyl chain as the hydrophobic tail.

This molecular structure enables 4-(Furan-2-YL)butan-1-amine and its derivatives to spontaneously organize into ordered structures in appropriate solvents. In aqueous environments, for instance, these molecules can form micelles, with the hydrophobic tails congregating in the core to minimize contact with water and the hydrophilic heads forming the outer shell. Such self-assembled nanostructures have a wide array of applications in areas like drug delivery and nanotechnology. nih.gov

The self-assembly of furan-containing heteroarenes has been demonstrated, leading to the formation of nanostructures whose shape and size can be controlled by experimental conditions. nih.gov For example, the self-assembly behavior of certain furan derivatives can be tuned by adjusting the solvent composition, leading to different morphologies such as nanowires. ntu.edu.sg

Furthermore, the amine group of 4-(Furan-2-YL)butan-1-amine can be used to anchor the molecule to surfaces, leading to the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that can modify the properties of a surface, such as its wettability and reactivity. The formation of SAMs is a crucial technique in the development of biosensors and other advanced materials.

Table 2: Potential Self-Assembled Structures from 4-(Furan-2-YL)butan-1-amine Derivatives

| Self-Assembled Structure | Driving Force | Potential Application |

|---|---|---|

| Micelles | Hydrophobic interactions in aqueous solution. | Drug delivery, solubilization of non-polar substances. |

| Nanowires/Nanotapes | π-π stacking of furan rings, hydrogen bonding. | Organic electronics, advanced materials. |

| Self-Assembled Monolayers (SAMs) | Covalent or non-covalent interactions with a substrate. | Surface functionalization, biosensors, corrosion inhibition. |

This table outlines potential structures based on the principles of self-assembly and research on analogous amphiphilic molecules.

The design of amphiphilic molecules based on amino acids and other natural building blocks is a growing field of research for biomedical applications, owing to their biocompatibility and biodegradability. rsc.org The structural features of 4-(Furan-2-YL)butan-1-amine align with the principles of designing amphiphiles for functional nanomaterials.

Future Research Directions and Outlook for 4 Furan 2 Yl Butan 1 Amine Chemistry

Exploration of Undiscovered Reactivity Patterns

The known reactivity of furan (B31954) and primary amines provides a foundation, but the unique juxtaposition of these functional groups in 4-(furan-2-yl)butan-1-amine suggests a wealth of unexplored chemical behavior. Future research should systematically investigate novel transformations.

Intramolecular Cyclization Reactions: The four-carbon linker between the furan ring and the amine group is ripe for exploration in intramolecular cyclization strategies. Research could focus on acid-catalyzed reactions, such as the Pictet-Spengler or Bischler-Napieralski type reactions, by first converting the amine to an appropriate amide or imine, to synthesize novel fused heterocyclic systems. The outcomes of these reactions would be highly dependent on catalyst choice and reaction conditions.

Metal-Catalyzed Cross-Coupling: The furan ring is amenable to various metal-catalyzed cross-coupling reactions. Future studies could explore the derivatization of the furan ring at the C5 position, followed by coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach diverse substituents. A key research question would be how the N-protected aminobutyl side chain influences the catalytic cycle and the stability of the organometallic intermediates.

Ring-Opening and Rearrangement Chemistry: The furan nucleus can undergo rearrangement or ring-opening under specific conditions (e.g., oxidative or acidic). Investigating these pathways for 4-(furan-2-yl)butan-1-amine could lead to the synthesis of valuable acyclic or alternative heterocyclic structures that are not readily accessible through other means.

Development of Greener Synthetic Methodologies

As the chemical industry pivots towards sustainability, developing environmentally benign synthetic routes to 4-(furan-2-yl)butan-1-amine and its derivatives is paramount. Future efforts will likely concentrate on minimizing waste, avoiding hazardous solvents, and utilizing renewable resources. frontiersin.org

Bio-based Feedstocks: The furan ring is a well-established platform chemical derivable from biomass. frontiersin.orgmdpi.com Research should focus on developing a streamlined, high-yield synthesis of 4-(furan-2-yl)butan-1-amine starting from furfural (B47365), which is produced from lignocellulosic biomass. This approach aligns with the principles of a circular economy.

Catalytic Innovations: The use of heterogeneous and reusable catalysts can significantly improve the environmental footprint of organic synthesis. researchgate.net Future methodologies could employ solid acid catalysts like zeolites or montmorillonite (B579905) clays (B1170129) for key synthetic steps, replacing corrosive and difficult-to-recycle homogeneous acids. frontiersin.orgrsc.org Similarly, developing novel hydrogenation catalysts for the reductive amination step could enhance efficiency and selectivity.

Alternative Reaction Media: Moving away from conventional volatile organic solvents is a key goal of green chemistry. Research into conducting the synthesis in alternative media such as water, supercritical fluids (like CO2), or ionic liquids could drastically reduce environmental impact. Solvent-free reaction conditions are another promising avenue for exploration. rsc.org

| Parameter | Traditional Approach | Potential Greener Approach |

|---|---|---|

| Starting Material | Petroleum-based precursors | Biomass-derived furfural frontiersin.org |

| Catalyst | Homogeneous acids (e.g., H2SO4), stoichiometric reagents | Reusable solid acids (e.g., zeolites), heterogeneous metal catalysts frontiersin.orgrsc.org |

| Solvent | Volatile organic compounds (e.g., THF, Dichloromethane) | Water, ethyl acetate, or solvent-free conditions rsc.orgpurdue.edu |

| Waste Profile | High E-factor, difficult-to-treat waste streams | Lower E-factor, catalyst recyclability, biodegradable waste |

Advanced Characterization Techniques and Data Interpretation

A deep understanding of the structure, conformation, and electronic properties of 4-(furan-2-yl)butan-1-amine and its derivatives is crucial for predicting reactivity and designing applications. Leveraging advanced analytical techniques will be essential.

Multi-dimensional NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced 2D NMR techniques (COSY, HSQC, HMBC) will be indispensable for unambiguously assigning the structure of complex derivatives and reaction products. Nuclear Overhauser Effect (NOE) studies could provide insights into the preferred solution-state conformations of the flexible butylamine (B146782) side chain.

High-Resolution Mass Spectrometry: Techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Electrospray Ionization (ESI-MS) are critical for identifying trace impurities and characterizing complex reaction mixtures. researchgate.netmdpi.com The development of fragmentation libraries specific to furan-containing amines would aid in rapid identification. Predicted Collision Cross Section (CCS) values can be calculated and compared with experimental data from ion mobility-mass spectrometry to increase confidence in structural assignments. uni.lu

Spectroscopic and Computational Synergy: Combining experimental spectroscopic data (FTIR, Raman) with computational modeling (Density Functional Theory - DFT) will provide a more profound understanding of the molecule's vibrational modes and electronic structure. mdpi.com This synergy can help rationalize observed reactivity and predict the properties of yet-to-be-synthesized derivatives.

| Technique | Information Provided | Specific Application for 4-(furan-2-yl)butan-1-amine Chemistry |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, structural elucidation | Confirming the structure of novel derivatives and cyclized products. |

| GC-MS/MS | Separation and identification of components in a mixture, structural information from fragmentation | Analyzing reaction outcomes, identifying byproducts, and quantifying yields. nih.gov |

| FTIR/Raman Spectroscopy | Identification of functional groups and vibrational modes | Monitoring reaction progress (e.g., disappearance of amine N-H stretch) in real-time. mdpi.com |

| Computational Chemistry (DFT) | Molecular orbital energies, bond lengths/angles, predicted spectra | Rationalizing regioselectivity in furan ring substitutions, predicting stable conformers. |

Interdisciplinary Research Opportunities in Chemical Sciences

The true potential of 4-(furan-2-yl)butan-1-amine lies in its application as a versatile building block in interdisciplinary fields. Its unique structure makes it an attractive scaffold for creating novel molecules with tailored functions.

Medicinal Chemistry: Furan derivatives are known to possess a wide range of biological activities, including antimicrobial and antitumor properties. researchgate.netijsrst.com The primary amine in 4-(furan-2-yl)butan-1-amine serves as a perfect handle for introducing pharmacophores through amide bond formation or reductive amination, enabling the construction of libraries of new compounds for biological screening. For instance, its derivatives could be explored as novel antibacterial agents to combat microbial resistance. researchgate.netnih.gov

Materials Science: Both furan rings and amines are valuable components in polymer chemistry. The furan moiety can participate in Diels-Alder reactions to create reversible polymer networks, while the amine can be used to form polyamides, polyimides, or epoxy resins. dtic.mil 4-(furan-2-yl)butan-1-amine could, therefore, be a key monomer for developing advanced materials such as self-healing polymers, high-performance thermosets, or functional coatings.

Agrochemicals: The development of new, effective, and environmentally safer pesticides and herbicides is a continuous need. The furan scaffold is present in some existing agrochemicals. ijsrst.com By systematically modifying the structure of 4-(furan-2-yl)butan-1-amine, researchers could explore its potential as a lead compound for new classes of agrochemicals.

Q & A

Basic: What synthetic routes are commonly employed for 4-(Furan-2-YL)butan-1-amine, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves:

- Step 1: Formation of the furan-2-yl moiety via cyclization of γ-keto esters or via Paal-Knorr synthesis using 2,5-dimethoxytetrahydrofuran and amines .

- Step 2: Alkylation of a primary amine (e.g., butan-1-amine) with a furan-containing alkyl halide. Reagents like NaBH or LiAlH may reduce intermediates .

- Characterization: Intermediates are analyzed via H/C NMR (to confirm furan ring protons at δ 6.2–7.4 ppm and amine protons at δ 1.5–2.5 ppm), FT-IR (N-H stretch ~3300 cm), and LC-MS (molecular ion peak at m/z 139.2 for CHNO) .

Advanced: How can reaction conditions be optimized for selective N-functionalization of 4-(Furan-2-YL)butan-1-amine?

Methodological Answer: